Cas no 1063700-88-8 ((R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl)

(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl is a chiral boronic acid derivative featuring a pinanediol ester group and an ethyl-substituted glycine moiety. This compound is primarily utilized in asymmetric synthesis and medicinal chemistry due to its ability to act as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. The (R)-configuration and pinanediol backbone enhance stereoselectivity, making it valuable for constructing complex chiral molecules. Its hydrochloride salt form improves stability and solubility in polar solvents, facilitating handling and storage. The boronic ester functionality enables efficient transmetalation, while the ethyl-glycine component offers potential for further functionalization. This reagent is particularly useful in peptide mimetics and boron-containing drug development.
(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl structure
1063700-88-8 structure
商品名:(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl
CAS番号:1063700-88-8
MF:C13H24BNO2.HCl
メガワット:273.607
MDL:MFCD16621351
CID:3164997
PubChem ID:56972071

(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl 化学的及び物理的性質

名前と識別子

    • (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl
    • 1063700-88-8
    • ethyl({[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0?,?]decan-4-yl]methyl})amine hydrochloride
    • N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanaminehydrochloride
    • N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride
    • MDL: MFCD16621351
    • インチ: InChI=1S/C13H24BNO2.ClH/c1-5-15-8-14-16-11-7-9-6-10(12(9,2)3)13(11,4)17-14;/h9-11,15H,5-8H2,1-4H3;1H/t9-,10-,11+,13-;/m0./s1
    • InChIKey: QTOMOYUDZRNDQA-VNQUIELQSA-N

計算された属性

  • せいみつぶんしりょう: 273.1666869Da
  • どういたいしつりょう: 273.1666869Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 323
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5Ų

(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM549597-100mg
N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride
1063700-88-8 95%+
100mg
$1960 2023-01-01
Chemenu
CM549597-1g
N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride
1063700-88-8 95%+
1g
$4900 2023-01-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1580351-250mg
N-(((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride
1063700-88-8 98%
250mg
¥4040.00 2024-08-09
Advanced ChemBlocks
10087-250MG
(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl
1063700-88-8 95%
250mg
$315 2024-05-20
Ambeed
A588013-1g
N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride
1063700-88-8 95+%
1g
$891.0 2025-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1580351-1g
N-(((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride
1063700-88-8 98%
1g
¥10651.00 2024-08-09
Chemenu
CM549597-5g
N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride
1063700-88-8 95%+
5g
$13720 2023-01-01
Advanced ChemBlocks
10087-1G
(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl
1063700-88-8 95%
1g
$900 2024-05-20

(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl 関連文献

(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HClに関する追加情報

Recent Advances in (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl (CAS: 1063700-88-8) Research: A Comprehensive Review

(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl (CAS: 1063700-88-8) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique properties and potential therapeutic applications. This compound, often referred to as a boronate ester, is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in the development of enzyme inhibitors and targeted therapies. Recent studies have explored its role in modulating key biological pathways, particularly in the context of cancer and infectious diseases.

One of the most notable applications of (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl is its use as a proteasome inhibitor. The proteasome plays a critical role in protein degradation and cellular homeostasis, and its dysregulation is implicated in various malignancies. Research has demonstrated that this compound can selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in preclinical models of multiple myeloma, with promising results in terms of tumor regression and minimal off-target effects.

In addition to its anticancer properties, (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl has been investigated for its potential in treating bacterial infections. Its boronic acid moiety enables it to interact with bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance. A recent publication in Antimicrobial Agents and Chemotherapy reported that this compound could enhance the activity of β-lactam antibiotics against resistant strains of Escherichia coli and Klebsiella pneumoniae. This finding opens new avenues for combating multidrug-resistant infections, a pressing global health challenge.

The synthesis and optimization of (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl have also been a focus of recent research. Advances in asymmetric synthesis have improved the yield and purity of the compound, facilitating its use in both academic and industrial settings. For instance, a 2022 study in Organic Letters described a novel catalytic method for producing enantiomerically pure (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl, which could significantly reduce production costs and increase accessibility for further research.

Despite these advancements, challenges remain in the clinical translation of (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through rigorous preclinical and clinical studies. However, the compound's versatility and mechanistic novelty continue to make it a promising candidate for drug development. Future research directions may include exploring its applications in other disease areas, such as neurodegenerative disorders, where proteasome dysfunction is a known contributor to pathology.

In conclusion, (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl (CAS: 1063700-88-8) represents a compelling example of how boronic acid chemistry can be leveraged to address unmet medical needs. Its dual role as a proteasome inhibitor and antibiotic enhancer underscores its potential in both oncology and infectious disease therapeutics. As synthetic methodologies and mechanistic understanding continue to evolve, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1063700-88-8)(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl
A934502
清らかである:99%
はかる:1g
価格 ($):802.0